molecular formula C16H12N2O3S B14582779 2-Isothiocyanato-1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene CAS No. 61622-24-0

2-Isothiocyanato-1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene

Cat. No.: B14582779
CAS No.: 61622-24-0
M. Wt: 312.3 g/mol
InChI Key: BGUGLIXAILLJMW-UHFFFAOYSA-N
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Description

2-Isothiocyanato-1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene is a complex organic compound characterized by the presence of an isothiocyanate group, a methoxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isothiocyanato-1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-nitrophenyl isothiocyanate with a suitable ethenylbenzene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

2-Isothiocyanato-1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Thiourea derivatives.

Scientific Research Applications

2-Isothiocyanato-1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes. The compound’s effects on molecular pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isothiocyanato-1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene is unique due to the presence of both the nitrophenyl and ethenylbenzene moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

61622-24-0

Molecular Formula

C16H12N2O3S

Molecular Weight

312.3 g/mol

IUPAC Name

2-isothiocyanato-1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene

InChI

InChI=1S/C16H12N2O3S/c1-21-16-9-6-13(10-15(16)17-11-22)3-2-12-4-7-14(8-5-12)18(19)20/h2-10H,1H3

InChI Key

BGUGLIXAILLJMW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-])N=C=S

Origin of Product

United States

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